![molecular formula C21H10Cl3N3O2S B11143249 (5E)-2-(2-chlorophenyl)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11143249.png)
(5E)-2-(2-chlorophenyl)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5E)-2-(2-chlorophenyl)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(2-chlorophenyl)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the chlorophenyl and dichlorophenyl substituents. Common reagents used in these reactions include chlorinating agents, furan derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
The compound (5E)-2-(2-chlorophenyl)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity can be investigated. It may serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biological processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may interact with specific biological targets, leading to the development of new drugs for various diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics, such as enhanced stability or reactivity, to industrial products.
Mechanism of Action
The mechanism of action of (5E)-2-(2-chlorophenyl)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
2-Amino-5-methoxy-pyrimidin-4-ol: Another compound with potential bioactivity and applications in chemical synthesis.
Uniqueness
The uniqueness of (5E)-2-(2-chlorophenyl)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its complex structure, which imparts specific chemical and biological properties not found in simpler compounds
Biological Activity
The compound (5E)-2-(2-chlorophenyl)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazole-based derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including antimicrobial and anticancer activities, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula: C21H10Cl3N3O2S
- Molecular Weight: 474.756 g/mol
- CAS Number: 883820-17-5
The compound features a complex structure incorporating a thiazole ring fused with a triazole moiety and substituted phenyl and furan groups.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar thiazolo[3,2-b][1,2,4]triazole structures exhibit significant antimicrobial properties. The following table summarizes the antimicrobial efficacy of related compounds:
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Compound A | Escherichia coli | 0.91 μM | |
Compound B | Mycobacterium smegmatis | 50 μg/mL | |
Compound C | Staphylococcus aureus | 12 μg/mL |
The presence of electron-withdrawing groups on the phenyl rings has been correlated with enhanced antimicrobial activity, suggesting that structural modifications can significantly influence efficacy.
Anticancer Activity
Studies have reported that thiazolidinone derivatives containing furan moieties exhibit moderate to strong antiproliferative activity in various cancer cell lines. The following findings highlight the anticancer potential of the compound:
- Cell Line Studies : The compound was evaluated against human leukemia cell lines, showing dose-dependent cytotoxicity.
- Mechanism of Action : Flow cytometric analysis indicated that the compound induces apoptosis in cancer cells. LDH assays confirmed cytotoxic effects through membrane integrity loss.
- SAR Insights : Variations in substituents on the thiazolidinone framework affected the antiproliferative activity significantly. Electron-donating groups at specific positions enhanced cytotoxic effects.
Case Studies
One notable study synthesized derivatives of the compound and assessed their biological activities:
- Study Design : Several derivatives were synthesized and tested against leukemia cell lines.
- Results : Compounds with electron-donating groups at the para position exhibited superior anticancer activity compared to those with electron-withdrawing groups.
- : The study concluded that structural modifications can lead to enhanced biological activity, emphasizing the importance of SAR in drug development.
Properties
Molecular Formula |
C21H10Cl3N3O2S |
---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(5E)-2-(2-chlorophenyl)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H10Cl3N3O2S/c22-14-6-2-1-4-12(14)19-25-21-27(26-19)20(28)17(30-21)10-11-8-9-16(29-11)13-5-3-7-15(23)18(13)24/h1-10H/b17-10+ |
InChI Key |
CXQRBVISJOMHCF-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NN3C(=O)/C(=C\C4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl)/SC3=N2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl)SC3=N2)Cl |
Origin of Product |
United States |
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